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molecular formula C8H8ClNO3 B8452171 (4-Chloro-5-methoxy-pyridin-2-yl)-acetic acid

(4-Chloro-5-methoxy-pyridin-2-yl)-acetic acid

Cat. No. B8452171
M. Wt: 201.61 g/mol
InChI Key: IVNKPELHGOZCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815926B2

Procedure details

To a suspension of 2-(4-chloro-5-methoxypyridin-2-yl)acetonitrile (150 mg, 0.8 mmol) in EtOH (2 mL) was added a solution of KOH (184 mg, 3.3 mmol) in H2O (2 mL) and the mixture was stirred at 80° C. for 1.5 h. at 0° C., the pH was adjusted to 3-4 with HCl 1 M. Sodium chloride, THF and EtOAc were added and the phases were separated. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound. tR: 0.59 min (LC-MS 2); ESI-MS: 202.1 [M+H]+ (LC-MS 2).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
184 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([CH2:10][C:11]#N)[CH:3]=1.[OH-:13].[K+].Cl.[Cl-].[Na+].[OH2:18]>CCO.CCOC(C)=O.C1COCC1>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([CH2:10][C:11]([OH:18])=[O:13])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1OC)CC#N
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
184 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1.5 h. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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